3-(5-Fluoro-2-methoxypyridin-4-yl)-phenylamine
Description
3-(5-Fluoro-2-methoxypyridin-4-yl)-phenylamine is a substituted phenylamine derivative featuring a pyridine ring with fluorine and methoxy substituents at the 5- and 2-positions, respectively. The phenylamine group is attached to the pyridine’s 4-position, creating a hybrid aromatic system. This structural motif combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
3-(5-fluoro-2-methoxypyridin-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-16-12-6-10(11(13)7-15-12)8-3-2-4-9(14)5-8/h2-7H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAFEQWMIGEUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C2=CC(=CC=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-methoxypyridin-4-yl)-phenylamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-methoxypyridin-4-yl)-phenylamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenols or quinones, while reduction can yield primary or secondary amines .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrimidine compounds, which include similar structural features to 3-(5-Fluoro-2-methoxypyridin-4-yl)-phenylamine, have shown significant efficacy against various cancer cell lines. These compounds inhibit cell proliferation and induce apoptosis in cancer cells, demonstrating a therapeutic window that favors cancerous cells over normal cells .
1.2 Neuropharmacological Effects
The compound's structure suggests potential activity as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE4D. Inhibitors of PDE4 have been associated with improved cognitive functions and are being investigated for their role in treating neuropsychiatric disorders such as depression and Alzheimer's disease. The ability to selectively inhibit PDE4D while minimizing side effects is crucial for developing effective therapies .
Imaging Applications
2.1 PET Radioligand Development
The development of positron emission tomography (PET) radioligands is a critical area where this compound could be applied. As a potential radioligand, it may facilitate the imaging of PDE4D in vivo, providing insights into brain function and aiding in the assessment of drug efficacy during clinical trials. The empirical structure-activity relationship (SAR) studies conducted on related compounds have shown promise in predicting binding affinities necessary for effective radioligand design .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its pharmacological properties. The empirical equation derived from SAR studies has been instrumental in predicting the inhibitory potency of new compounds based on structural modifications. This approach has led to the identification of several candidates with enhanced activity against PDE4D, indicating that subtle changes in the molecular structure can significantly impact biological activity .
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| Compound A | 0.3 | High |
| Compound B | 3.5 | Moderate |
| Compound C | 10 | Low |
Case Studies
Several case studies illustrate the applications of similar compounds:
4.1 Fluorine in Drug Discovery
Fluorinated compounds have been extensively studied for their unique properties that enhance metabolic stability and bioavailability. Research indicates that incorporating fluorine into drug candidates can improve their pharmacokinetic profiles, making them more suitable for therapeutic use .
4.2 PDE Inhibitors in Clinical Trials
Compounds targeting PDE enzymes have shown promise in clinical settings. For example, BPN14770, a PDE4D inhibitor, is currently under investigation for treating Fragile X syndrome and other cognitive disorders, demonstrating the relevance of PDE inhibition in neuropharmacology .
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-methoxypyridin-4-yl)-phenylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
- Disubstituted Phenylamines: In angucyclinone synthesis, disubstituted phenylamines like (3,4-dimethyl)phenylamine and (3,4-methylenedioxy)phenylamine demonstrated significant bioactivity. Compound 4 (3,4-dimethyl-substituted) showed potent Nrf2 transcription activation, attributed to steric and electronic effects of the methyl groups .
- MDMA (3,4-methylenedioxyphenylamine) : This psychoactive compound underscores how substituent positioning on phenylamine derivatives dictates pharmacological effects. The target compound’s pyridine ring may reduce unintended central nervous system activity compared to MDMA’s benzene core, as heterocycles often alter bioavailability and target selectivity .
Heterocyclic Systems
- Pyrimidine Derivatives : 4,6-Dichloro-5-methoxypyrimidine () shares methoxy and halogen substituents with the target compound but on a pyrimidine ring. Pyrimidines exhibit strong intermolecular interactions (e.g., Cl···N contacts), influencing crystallinity and solubility. The target’s pyridine ring, with fewer nitrogen atoms, may confer higher lipophilicity, impacting drug delivery or material applications .
Toxicity and Structural Modifications
- highlights that replacing phenylamine with bulkier groups (e.g., tetrahydropyranylamine) reduces toxicity. The target compound’s pyridine moiety may similarly mitigate toxicity by altering metabolic pathways or steric shielding of reactive amine groups .
Physicochemical and Pharmacological Properties
Table 1: Comparative Analysis of Key Features
Key Observations:
- Solubility : Pyridine’s lower polarity versus pyrimidine may increase membrane permeability but reduce aqueous solubility.
Biological Activity
3-(5-Fluoro-2-methoxypyridin-4-yl)-phenylamine is a compound of significant interest due to its potential biological activities, particularly in the context of cancer and other diseases. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a fluorine atom and a methoxy group, linked to a phenylamine moiety. The presence of the fluorine atom is known to enhance the bioavailability and efficacy of pharmacological agents by improving their interaction with biological targets.
Research indicates that compounds with similar structures often act as inhibitors of specific protein interactions, particularly in cancer pathways. For instance, the inhibition of WD repeat domain 5 (WDR5) has been explored, where compounds similar to this compound demonstrated potent antiproliferative effects against various cancer cell lines .
Anticancer Properties
A series of studies have evaluated the anticancer properties of this compound and related compounds:
- Cell Proliferation Inhibition : In vitro assays showed that this compound effectively inhibits the proliferation of several cancer cell lines, including leukemia and solid tumors. The IC50 values reported are in the nanomolar range, indicating high potency .
- Mechanistic Insights : The compound's mechanism appears to involve the disruption of critical protein interactions necessary for cancer cell survival. This is particularly relevant in cancers characterized by overexpression of WDR5, where inhibition leads to apoptosis through p53 activation .
Other Biological Activities
Beyond its anticancer effects, preliminary studies suggest potential anti-inflammatory properties. For example, related compounds have been tested in lipopolysaccharide (LPS)-induced inflammatory models, showing a reduction in nitric oxide secretion at effective concentrations without significant cytotoxicity .
Case Studies
- Leukemia Cell Lines : In a study evaluating various derivatives, this compound exhibited significant growth inhibition in L1210 mouse leukemia cells. The mechanism was linked to the intracellular release of active metabolites that interfere with DNA synthesis .
- Solid Tumors : Another investigation focused on solid tumors revealed that this compound could induce apoptosis through a caspase-dependent pathway, further supporting its potential as an anticancer agent .
Data Tables
| Activity | Cell Line/Model | IC50 (nM) | Mechanism |
|---|---|---|---|
| Antiproliferative | L1210 Mouse Leukemia Cells | <10 | Inhibition of DNA synthesis |
| Antiproliferative | MV4:11 (Leukemia) | <20 | WDR5 inhibition |
| Anti-inflammatory | RAW264.7 (LPS-induced) | 6.0 | NO secretion reduction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
